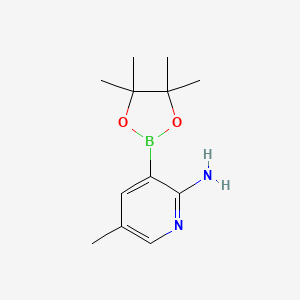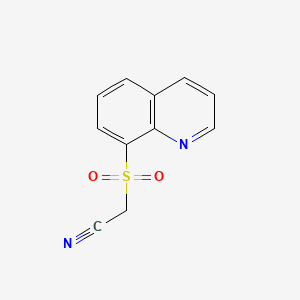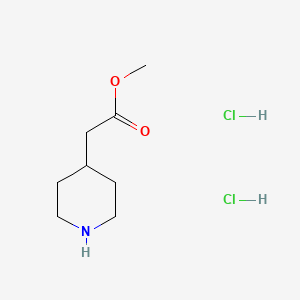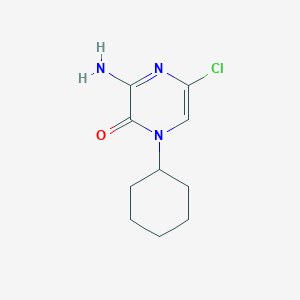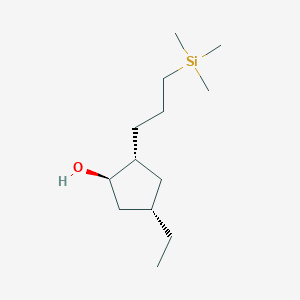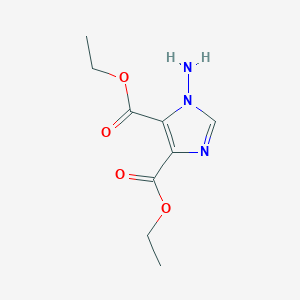
7-Methoxy-2,4-dimethyl-8-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,4-dimethyl-8-nitroquinoline is a nitrogen-based heterocyclic aromatic compound It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dimethyl-8-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 7-methoxy-2,4-dimethylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of eco-friendly and reusable catalysts can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
7-Methoxy-2,4-dimethyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the methoxy and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Halogenated or sulfonated quinoline derivatives.
科学的研究の応用
7-Methoxy-2,4-dimethyl-8-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 7-Methoxy-2,4-dimethyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and dimethyl groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure, lacking the methoxy, dimethyl, and nitro substitutions.
8-Nitroquinoline: Similar to 7-Methoxy-2,4-dimethyl-8-nitroquinoline but without the methoxy and dimethyl groups.
7-Methoxyquinoline: Lacks the nitro and dimethyl groups.
Uniqueness
This compound is unique due to the combined presence of methoxy, dimethyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
7-methoxy-2,4-dimethyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O3/c1-7-6-8(2)13-11-9(7)4-5-10(17-3)12(11)14(15)16/h4-6H,1-3H3 |
InChIキー |
DGRVAVJJQUPIPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
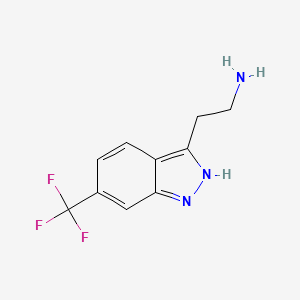
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)


